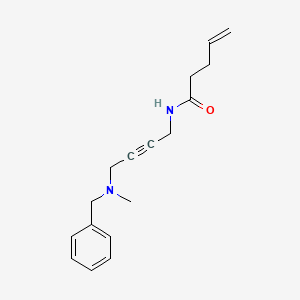

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)pent-4-enamide

Description

Properties

IUPAC Name |

N-[4-[benzyl(methyl)amino]but-2-ynyl]pent-4-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c1-3-4-12-17(20)18-13-8-9-14-19(2)15-16-10-6-5-7-11-16/h3,5-7,10-11H,1,4,12-15H2,2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGRRBWVUYYMFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#CCNC(=O)CCC=C)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)pent-4-enamide typically involves multi-step organic reactions. One common synthetic route includes the alkylation of benzylamine with propargyl bromide, followed by the addition of pent-4-enamide under controlled conditions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)pent-4-enamide is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but optimized for large-scale production. This includes the use of automated systems for precise control of reaction parameters and the implementation of purification techniques like chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)pent-4-enamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.

Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

Oxidation: Corresponding oxides and carboxylic acids.

Reduction: Reduced amines and alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)pent-4-enamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and catalysis.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential as a drug candidate in treating various diseases.

Industry: Utilized in the development of new materials and polymers

Mechanism of Action

The mechanism of action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)pent-4-enamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound also interacts with cellular pathways involved in signal transduction, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a) N-(4-((4,5-Dihydroisoxazol-3-yl)oxy)but-2-yn-1-yl)-N,N-dimethyl-10-((1,2,3,4-tetrahydroacridin-9-yl)amino)decan-1-aminium bromide (10-C10)

- Key Features: Shares the but-2-yn-1-yl backbone but incorporates a dihydroisoxazole ring and a tetrahydroacridine group.

- Synthesis : Low yield (10%) due to steric hindrance from the bulky acridine group, suggesting synthetic challenges for similar alkyne-linked compounds .

b) 2-[N-(4-{4-[(2-Hydroxy-5-methoxy-benzylidene)amino]benzyl}phenyl)-carboximidoyl]-4-methoxyphenol

- Key Features : Contains a V-shaped conformation with dihedral angles (78.11° between benzene rings, 11.84° between adjacent rings) stabilized by O–H⋯N hydrogen bonds and π-π stacking. The target compound’s alkyne spacer may enforce similar rigidity but lacks aromatic stacking groups .

- Crystallography : Analyzed using SHELX-based methods (e.g., Stoe IPDS diffractometer), highlighting the utility of these tools for structural characterization of complex organics .

Functional Group Analysis

Research Findings and Implications

Synthetic Challenges : The low yield of 10-C10 underscores the difficulty of introducing bulky groups (e.g., acridine) to alkyne backbones, a consideration for modifying the target compound .

Structural Rigidity : The alkyne spacer in the target compound likely enforces linearity, contrasting with the V-shape of the benzene-imine analogue. This could influence binding affinity in hypothetical enzyme targets .

Crystallographic Techniques : SHELX programs remain critical for resolving complex structures, as demonstrated in analogous compounds .

Biological Activity

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)pent-4-enamide, a compound with a complex molecular structure, has garnered attention in scientific research due to its potential biological activities. This article delves into its synthesis, mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its significance in various fields.

The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)pent-4-enamide typically involves multi-step organic reactions. A common route includes the alkylation of benzylamine with propargyl bromide, followed by the addition of pent-4-enamide under controlled conditions. The reaction often requires solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the process.

In industrial settings, production is optimized using continuous flow reactors to ensure consistent quality and yield. The process incorporates automated systems for precise control of reaction parameters and purification techniques like chromatography to isolate the final product.

The biological activity of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)pent-4-enamide is primarily attributed to its ability to interact with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, this compound has been shown to interact with cellular pathways involved in signal transduction, leading to altered cellular responses.

Antiinflammatory Effects

Research indicates that compounds similar to N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)pent-4-enamide exhibit significant anti-inflammatory properties. For instance, studies on related benzoxazole derivatives demonstrated potent inhibition of inflammatory cytokines such as IL-6 and IL-1β in vitro and in vivo, suggesting that similar mechanisms could be at play for N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)pent-4-enamide .

Table 1: Inhibitory Effects on Cytokine Production

| Compound | IL-6 Expression (Relative Units) | IL-1β Expression (Relative Units) |

|---|---|---|

| Compound 5d | 7.5 | Significant inhibition observed |

| Compound 5c | 4.6 | Significant inhibition observed |

| Compound 5f | 7.2 | Significant inhibition observed |

| Control (LPS only) | 10.0 | No inhibition observed |

Enzyme Inhibition

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)pent-4-enamide has been employed in studies focusing on enzyme inhibition and protein interactions. Its structural features allow it to effectively bind to various enzymes, potentially leading to therapeutic applications in treating diseases characterized by enzyme dysregulation.

Case Studies and Research Findings

A notable study highlighted the anti-inflammatory properties of related compounds that share structural similarities with N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)pent-4-enamide. These compounds were tested for their ability to suppress mRNA expression levels of pro-inflammatory cytokines in human keratinocyte cells under LPS-induced inflammation conditions . The results showed a significant decrease in cytokine levels without hepatotoxicity, indicating a favorable safety profile.

Additional Findings

Further exploration into the biological activity of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)pent-4-enamide is warranted given its potential applications in medicinal chemistry. The compound's unique structure suggests it may serve as a lead compound for developing new therapeutic agents targeting inflammatory diseases and other pathological conditions influenced by enzyme activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.